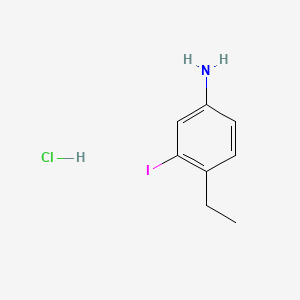
4-Ethyl-3-iodoanilinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-3-iodoanilinehydrochloride: is an organic compound with the molecular formula C8H10IN·HCl. It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted by ethyl and iodine groups. This compound is often used in various chemical reactions and research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-iodoanilinehydrochloride typically involves the iodination of 4-ethyl aniline. The process can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an acidic medium to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reactants, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the product.
化学反応の分析
Types of Reactions: 4-Ethyl-3-iodoanilinehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The nitro group can be reduced to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Catalysts like palladium on carbon or hydrogen gas are used for reduction.
Major Products:
Substitution Reactions: Products include 4-ethyl-3-aminobenzene derivatives.
Oxidation Reactions: Products include 4-ethyl-3-nitroaniline.
Reduction Reactions: Products include 4-ethyl-3-aminobenzene.
科学的研究の応用
4-Ethyl-3-iodoanilinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Ethyl-3-iodoanilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The ethyl group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes.
類似化合物との比較
- 4-Ethyl-3-bromoanilinehydrochloride
- 4-Ethyl-3-chloroanilinehydrochloride
- 4-Ethyl-3-fluoroanilinehydrochloride
Comparison:
- 4-Ethyl-3-iodoanilinehydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its bromo, chloro, and fluoro counterparts.
- The iodine atom is larger and more polarizable than bromine, chlorine, or fluorine, leading to different steric and electronic effects in chemical reactions and biological interactions.
- The compound’s enhanced lipophilicity due to the ethyl group makes it more suitable for applications requiring membrane permeability.
特性
分子式 |
C8H11ClIN |
|---|---|
分子量 |
283.54 g/mol |
IUPAC名 |
4-ethyl-3-iodoaniline;hydrochloride |
InChI |
InChI=1S/C8H10IN.ClH/c1-2-6-3-4-7(10)5-8(6)9;/h3-5H,2,10H2,1H3;1H |
InChIキー |
PCFWONPYCHLIFL-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)N)I.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


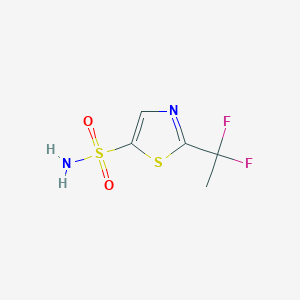

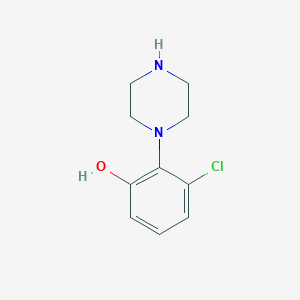
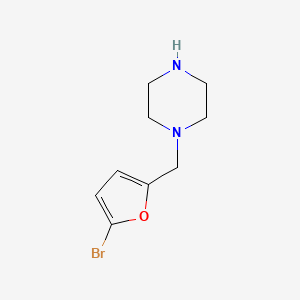


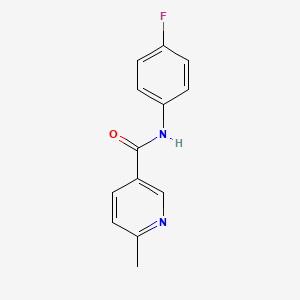
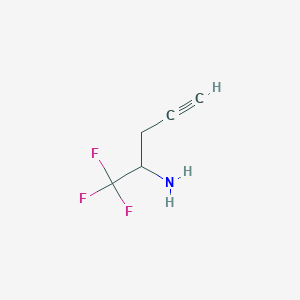
![2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)

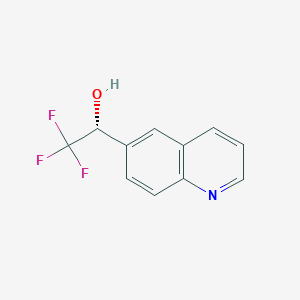
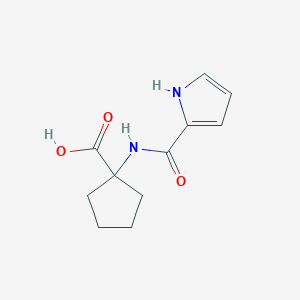

![2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine](/img/structure/B13594334.png)
